![molecular formula C11H18N4O2 B2387542 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)butyramide CAS No. 1797293-01-6](/img/structure/B2387542.png)
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)butyramide
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Overview
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .
Molecular Structure Analysis
The molecular structure of DMAP is characterized by a pyridine ring with a dimethylamino group attached .
Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . An unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives has been observed .
Physical And Chemical Properties Analysis
DMAP is a white solid that is more basic than pyridine. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .
Scientific Research Applications
Nonlinear Optical Materials
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide: (let’s call it DSDNS for brevity) has been investigated for its nonlinear optical (NLO) properties. These materials play a crucial role in integrated photonics systems and ultra-fast communication technologies. DSDNS, synthesized via Knoevenagel condensation and metathesization reactions, forms single crystals suitable for NLO applications . Key features include:
Heterocyclic Synthesis
DSDNS derivatives could be valuable building blocks for synthesizing heterocyclic compounds. Researchers have explored its utility in creating diverse acyclic and fused heterocycles .
Safety and Hazards
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-5-6-9(16)13-8-7-12-11(17-4)14-10(8)15(2)3/h7H,5-6H2,1-4H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOOLSAZLMTRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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